molecular formula C20H19N5O3S B2833686 N-(4-methoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide CAS No. 1207026-55-8

N-(4-methoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide

Cat. No.: B2833686
CAS No.: 1207026-55-8
M. Wt: 409.46
InChI Key: ZPPDQEUOILXMPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide is a heterocyclic compound featuring a tetraazatetracyclic core with a sulfur (thia) atom and a 4-methoxyphenylacetamide substituent. Its complex structure includes fused nitrogen-containing rings, which are characteristic of bioactive molecules, often associated with antimicrobial, antitumor, or enzyme-inhibitory properties .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(5-oxo-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S/c1-28-13-8-6-12(7-9-13)22-16(26)10-25-20(27)24-11-21-19-17(18(24)23-25)14-4-2-3-5-15(14)29-19/h6-9,11H,2-5,10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPDQEUOILXMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C5=C(S4)CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The compound is compared to structurally related molecules, focusing on substituents, heteroatoms, ring systems, and physicochemical properties.

Structural Analogues and Substituent Variations
Table 1: Key Structural Differences
Compound Name Substituent Core Ring System Heteroatoms Molecular Formula
Target Compound 4-methoxyphenyl Tetraazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶] 4N, 1S C₂₀H₁₇N₅O₂S
N-(2,6-dimethylphenyl) analog 2,6-dimethylphenyl Tetraazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶] 4N, 1S C₂₁H₁₉N₅O₂S
N-(4-{6-oxo-5,12,14-trioxa-2-azatetracyclo...}phenyl)acetamide 4-phenyl Trioxa-azatetracyclo[7.7.0.0³,⁷.0¹¹,¹⁵] 2N, 3O C₂₀H₁₅N₃O₅
12-(4-Methoxyphenyl)-hexaazatricyclo 4-methoxyphenyl Hexaazatricyclo[7.3.0.0²,⁶] 6N C₂₀H₁₄N₆O

Key Observations :

  • Substituent Effects : The 4-methoxyphenyl group in the target compound may enhance solubility compared to the 2,6-dimethylphenyl analog .
  • Heteroatom Influence : Replacing sulfur (thia) with oxygen (trioxa) in the trioxa analog likely reduces metabolic stability but improves oxidative resistance.
Physicochemical and Stability Comparisons
Table 2: Stability and Toxicity Data
Compound Stability Toxicity (Acute) Bioactivity Notes
Target Compound Not reported Not reported Inferred potential for enzyme inhibition due to tetraaza core
Trioxa analog Stable under recommended storage conditions No acute toxicity data Research use only; no bioactivity reported
2-(11-acetyl...phenyl)acetamide Not reported No data Synonyms listed (e.g., ZINC2692344) suggest screening in drug discovery

Key Observations :

  • Toxicity Gaps : Most analogs lack comprehensive toxicity profiles, highlighting the need for further testing.
Methodological Context
  • Synthesis: Marine actinomycetes and plant-derived biomolecules are common sources of structurally similar bioactive compounds, suggesting possible biosynthesis routes.

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